molecular formula C13H13NO4 B2708969 4-(2,5-Dioxo-1-pyrrolidinyl)phenyl propionate CAS No. 321945-62-4

4-(2,5-Dioxo-1-pyrrolidinyl)phenyl propionate

Cat. No.: B2708969
CAS No.: 321945-62-4
M. Wt: 247.25
InChI Key: ZVPLZXBDLXIKGX-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 4-aminobenzoic and 4-aminophenylacetic acids amides with maleic anhydride . This yields the corresponding maleic acid monoamides, the cyclization of which gives 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic and 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenylethanoic acids amides . Their reactions with secondary amines afford the corresponding 4-(3-dialkylamino-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrol-1-yl)benzoic and 4-(3-dialkylamino-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrol-1-yl)phenylethanoic acids amides .


Molecular Structure Analysis

The molecular formula of a similar compound, 4-(2,5-Dioxo-1-pyrrolidinyl)phenyl acetate, is C12H11NO4 . The average mass is 233.220 Da and the monoisotopic mass is 233.068802 Da .


Chemical Reactions Analysis

Derivatives of 1H-pyrrole-2,5-diones (maleimides) are valuable synthons for organic synthesis . This is due to the presence of a highly active double bond in their structure, due to which maleimides add various nucleophilic and electrophilic reagents, enter into cycloaddition reactions, and also easily polymerize and copolymerize with various unsaturated compounds .

Scientific Research Applications

Novel Compound Synthesis

Research on novel 2,5-diferrocenyl-1-phenyl-1H-pyrrole and 2,3,4,5-tetraferrocenyl-1-phenyl-1H-pyrrole showcases the synthesis of compounds with considerable electron delocalization, demonstrating their potential in electron transfer processes and electrochemical applications. These compounds display remarkable electrochemical reversibility, suggesting their utility in developing advanced materials with specific electronic properties (Hildebrandt, Schaarschmidt, & Lang, 2011).

Photoluminescent Materials

A study on π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole and 1,4-phenylene units discusses the synthesis of materials with strong photoluminescence. These materials exhibit high photochemical stability and are suitable for electronic applications due to their solubility, processability, and optical properties (Beyerlein & Tieke, 2000).

Heterocyclic Compounds

Research on the synthesis of heterocyclic compounds from 3-(4-phenyl) benzoyl propionic acid highlights the versatility of this chemical framework in generating various derivatives with potential pharmacological and material science applications. The study reports the behavior of these compounds toward different nucleophiles, expanding the scope of synthetic chemistry for developing new molecules (Soliman, Bakeer, & Attia, 2010).

Electrochemical Applications

The synthesis and electrochemical behavior of inorganic-organic hybrid polyoxometalates modified with tricyclic, aromatic entities show promising results in electrode modification. These compounds exhibit remarkable stability, attributed to the organic conjugated components, indicating their potential in practical applications such as energy storage and catalysis (Han, Zhao, Peng, Feng, Yin, & Liu, 2005).

Complexation and Catalysis

The study on "back-to-back" capped bis-dioxocyclams complexed to copper(II) and cobalt(III) explores the potential for creating bis-metal complexes linked through extended pi-conjugated systems. These complexes are characterized by their spectroscopic and electrochemical properties, suggesting applications in catalysis and materials science where electronic communication between metal centers is desirable (Gil, David, Reiff, & Hegedus, 2005).

Properties

IUPAC Name

[4-(2,5-dioxopyrrolidin-1-yl)phenyl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-2-13(17)18-10-5-3-9(4-6-10)14-11(15)7-8-12(14)16/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPLZXBDLXIKGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)N2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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